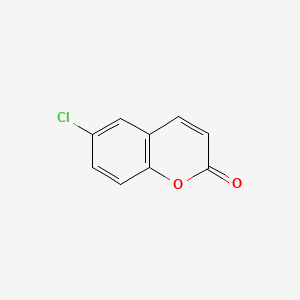

6-chloro-2H-chromen-2-one

Vue d'ensemble

Description

6-chloro-2H-chromen-2-one is a derivative of coumarin, a naturally occurring compound found in many plants. It is characterized by the presence of a chlorine atom at the 6th position of the coumarin ring. The molecular formula of this compound is C9H5ClO2, and it has a molecular weight of 180.588 g/mol . This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 6-chloro-2H-chromen-2-one can be synthesized through several methods. One common approach involves the chlorination of coumarin using chlorine gas or other chlorinating agents under controlled conditions. Another method includes the use of 6-chlorosalicylic acid as a starting material, which undergoes cyclization to form this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Analyse Des Réactions Chimiques

Substitution Reactions

The chlorine atom at position 6 undergoes nucleophilic substitution under controlled conditions. Key findings include:

Aromatic Chlorine Replacement

-

Ammonolysis : Treatment with ammonia in DMF/acetic acid yields 6-amino derivatives. This reaction proceeds via an SNAr mechanism, facilitated by electron-withdrawing effects of the lactone ring .

-

Sulfonation : Benzenesulfonyl chloride reacts at the 3-position in the presence of pyridine, forming 3-(phenylsulfonyl)-6-chloro-2H-chromen-2-one.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₃ (aq.) | DMF, glacial AcOH, 80°C, 4h | 6-Amino-4-methyl-2H-chromen-2-one | 78% | |

| PhSO₂Cl | CH₂Cl₂, pyridine, reflux, 6h | 3-(Phenylsulfonyl)-6-chloro-2H-chromen-2-one | 82% |

Condensation Reactions

The lactone ring and electron-deficient positions enable condensation with carbonyl compounds and nucleophiles:

Knoevenagel-Type Reactions

-

Cyclohexanone and malononitrile undergo microwave-assisted three-component condensation (DMF, glacial AcOH) to form spiro pyrano[2,3-f]chromenes .

| Components | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Cyclohexanone + malononitrile | AcOH (3-4 drops) | MW, 100°C, 20 min | Spiro[cyclohexane-1,2'-pyrano[2,3-f]chromene] | 89% |

Functionalization via Halogenation

The chloro group directs further halogenation at adjacent positions:

Bromination

-

Electrophilic bromination using NBS (N-bromosuccinimide) in CCl₄ introduces bromine at position 8, yielding 8-bromo-6-chloro-2H-chromen-2-one.

| Halogenating Agent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| NBS | CCl₄, AIBN, reflux, 8h | 8-Bromo-6-chloro-2H-chromen-2-one | Sirtuin enzyme inhibition studies |

Oxidation and Reduction

Controlled redox reactions modify the chromenone core:

Oxidation

-

Selenium dioxide in DMF selectively oxidizes methyl groups to aldehydes (e.g., 6-chloro-2-oxo-2H-chromene-4-carbaldehyde) .

Reduction

-

NaBH₄ reduces the lactone carbonyl to a hydroxyl group, forming dihydrochromenols under inert atmosphere.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

| Reaction Type | Catalytic System | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | EtOH/H₂O, 80°C, 12h | 4-Aryl-6-chloro-2H-chromen-2-one | 75-85% |

Mechanistic Insights

Applications De Recherche Scientifique

Medicinal Chemistry

Antiproliferative Agents

Research indicates that derivatives of 6-chloro-2H-chromen-2-one are synthesized as potential antiproliferative agents. These compounds are evaluated for their antitumor activity against various cancer cell lines. Notably, some synthesized compounds have demonstrated significant activity against liver carcinoma, with IC50 values in the low micromolar range, indicating their potential as cancer therapeutics.

Case Study: Antitumor Activity

In a study examining the antitumor properties of coumarin derivatives, certain compounds derived from this compound exhibited promising results against hepatocellular carcinoma cells. The evaluation involved assessing cell viability using MTT assays, which revealed that some derivatives reduced cell viability significantly compared to control groups.

Analytical Chemistry

Chemosensors Development

The derivatives of this compound are utilized in the development of chemosensors for detecting bioactive elements and environmental pollutants. Their unique fluorescence properties make them suitable for incorporation into sensor platforms that exploit their reactivity.

Table: Properties of Chemosensor Derivatives

| Compound Name | Detection Capability | Fluorescence Properties |

|---|---|---|

| 3-butyryl-6-chloro-2H-chromen-2-one | Heavy metal ions detection | High quantum yield |

| 6-bromo-3-acetyl-2H-chromen-2-one | Organic pollutants | Moderate quantum yield |

Photochemistry

Photocatalytic Applications

this compound is studied for its role in photocatalytic processes, particularly in synthesizing biologically significant benzo[c]chromen-6-ones without the need for metal catalysts or peroxide promoters. This method demonstrates efficiency and aligns with green chemistry principles.

Case Study: Green Synthesis Methodology

A recent study employed a tandem photo-thermal-photo reaction sequence using this compound to synthesize target compounds. The results showed high yields and minimal environmental impact, affirming the compound’s utility in sustainable chemistry practices.

Biochemistry

Antioxidant Potential

The antioxidant properties of derivatives of this compound are explored for their potential in treating diseases related to oxidative stress. Coumarin–chalcone hybrid molecules synthesized from this compound have shown significant free radical scavenging abilities comparable to standard antioxidants like ascorbic acid.

Table: Antioxidant Activity Comparison

| Compound Name | IC50 Value (µM) | Comparison Standard |

|---|---|---|

| Coumarin-Chalcone Hybrid | 15 | Ascorbic Acid (20) |

| 3-butyryl-6-chloro derivative | 25 | Ascorbic Acid (20) |

Mécanisme D'action

The mechanism of action of 6-chloro-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. The chlorine atom at the 6th position enhances its binding affinity and specificity towards these targets, making it a valuable compound in drug discovery and development .

Comparaison Avec Des Composés Similaires

Coumarin: The parent compound, widely used in various applications.

7-Hydroxycoumarin: Known for its strong fluorescence properties.

4-Methylcoumarin: Used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness: 6-chloro-2H-chromen-2-one stands out due to the presence of the chlorine atom, which imparts unique chemical and biological properties. This substitution enhances its reactivity and specificity in various reactions, making it a versatile compound for research and industrial applications .

Activité Biologique

6-Chloro-2H-chromen-2-one, also known as a derivative of coumarin, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and anticancer effects, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a chromenone structure with a chlorine atom at the 6-position. This unique substitution pattern influences its biological activity and pharmacological applications.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential use as an antibacterial agent in clinical settings.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Antioxidant Activity

The compound has been evaluated for its antioxidant potential, which is crucial in combating oxidative stress-related diseases. In vitro assays revealed that derivatives of this compound can scavenge free radicals effectively, demonstrating comparable activity to standard antioxidants like ascorbic acid .

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| This compound | 85 | 25 |

| Ascorbic Acid | 90 | 20 |

3. Anticancer Activity

The anticancer properties of this compound have been explored through various studies focusing on its effects against different cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of liver carcinoma cells with IC50 values in the low micromolar range.

Case Study: Hepatocellular Carcinoma

A study assessed the effects of this compound on HepG2 liver cancer cells. The compound induced apoptosis and cell cycle arrest, leading to reduced cell viability. The mechanism was linked to the modulation of apoptotic pathways involving caspases .

The biological activities of this compound are attributed to its ability to interact with various biological targets. Its mechanism includes:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways : It influences signaling pathways related to apoptosis and oxidative stress response.

Propriétés

IUPAC Name |

6-chlorochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQSYJCKXPUEDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)O2)C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870930 | |

| Record name | 6-Chlorocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2051-59-4 | |

| Record name | 6-Chlorocoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coumarin, 6-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chlorocoumarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4140 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chlorocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chlorocoumarin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/246B637U2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.